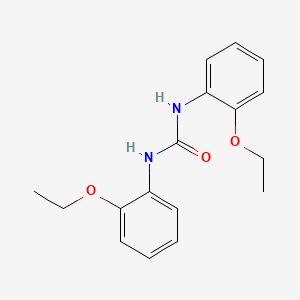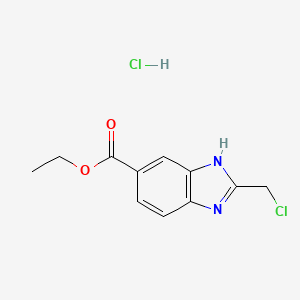
ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Esterification: The carboxylate group is introduced by esterifying the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzodiazole derivatives.
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Hydrolysis: Benzodiazole carboxylic acid.
科学研究应用
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- Ethyl 2-(bromomethyl)-1H-1,3-benzodiazole-5-carboxylate
- Ethyl 2-(iodomethyl)-1H-1,3-benzodiazole-5-carboxylate
- Ethyl 2-(methyl)-1H-1,3-benzodiazole-5-carboxylate
Uniqueness
Ethyl 2-(chloromethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is unique due to the presence of the chloromethyl group, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives with diverse applications.
属性
分子式 |
C11H12Cl2N2O2 |
|---|---|
分子量 |
275.13 g/mol |
IUPAC 名称 |
ethyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-2-16-11(15)7-3-4-8-9(5-7)14-10(6-12)13-8;/h3-5H,2,6H2,1H3,(H,13,14);1H |
InChI 键 |
HOYNWQGBMIATGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)
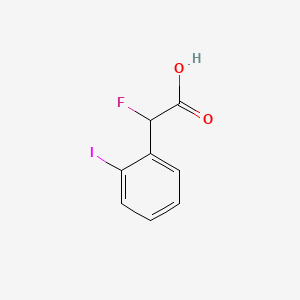
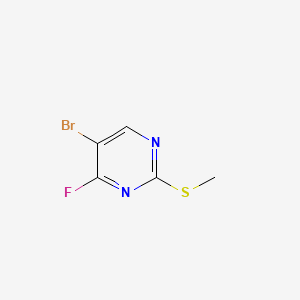
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
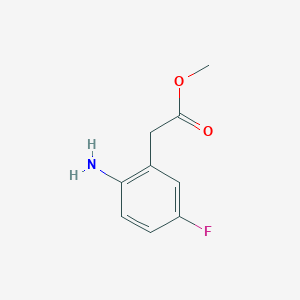
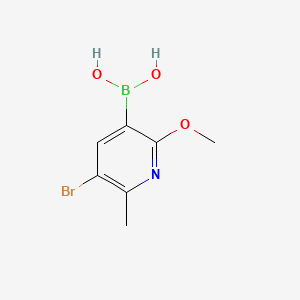
![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
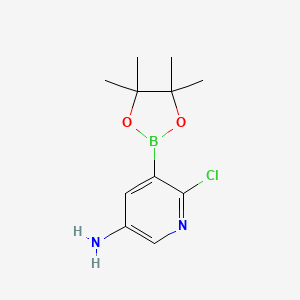
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
